1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C15H21N3O5S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H21N3O5S/c1-23-13-5-3-12(4-6-13)18-10-11(9-14(18)19)15(20)16-7-8-17-24(2,21)22/h3-6,11,17H,7-10H2,1-2H3,(H,16,20) |
InChI Key |
XYDXFBZJHZRITJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Amino Acids
The 5-oxopyrrolidine ring is synthesized via cyclization of γ-amino acids or esters. For example, γ-aminobutyric acid (GABA) derivatives undergo intramolecular condensation under acidic or basic conditions:
Optimization Notes :
-
Catalysts : p-Toluenesulfonic acid (pTSA) in toluene facilitates dehydration.
-
Solvents : Toluene or dichloromethane enables azeotropic water removal via Dean-Stark apparatus.
-
Yield : ~70–80% after recrystallization from ethyl acetate/hexane.
Introduction of the 4-Methoxyphenyl Group
Friedel-Crafts Alkylation
The 4-methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyacetophenone and a Lewis acid catalyst (e.g., AlCl₃):
Reaction Conditions :
-
Temperature : 0–5°C to minimize side reactions.
-
Work-up : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.
Carboxamide Formation
Activation of Carboxylic Acid
The carboxylic acid at position 3 is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
Coupling with 2-[(Methylsulfonyl)Amino]Ethylamine
The acid chloride reacts with 2-[(methylsulfonyl)amino]ethylamine in the presence of a base (e.g., triethylamine):
Alternative Method :
-
Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF).
-
Yield : 54–85% after purification via suspension in hot ethyl acetate and hexane.
Synthesis of 2-[(Methylsulfonyl)Amino]Ethylamine
Sulfonylation of Ethylenediamine
Ethylenediamine is selectively sulfonylated using methanesulfonyl chloride (MsCl):
Conditions :
-
Solvent : Dichloromethane at 0°C.
-
Stoichiometry : 1 equivalent of MsCl to avoid disubstitution.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Substituent Diversity: Aryl Groups: The target compound’s 4-methoxyphenyl group contrasts with analogues bearing 2-fluorophenyl () or 2-methylphenyl (). The para-methoxy group generally enhances electron-donating effects, improving stability compared to ortho-substituted derivatives . Amide Side Chains: The methylsulfonylaminoethyl group in the target compound differs from sulfamoylphenyl (), piperazinyl sulfonyl (), and morpholinyl-thiadiazole () moieties. Sulfonamide groups are associated with increased metabolic resistance, while piperazine and morpholine improve aqueous solubility .
The target compound’s methylsulfonyl group may similarly target kinases but lacks direct evidence .
Pharmacokinetic Properties :
- The molecular weight range (325–540 g/mol) indicates most analogues comply with Lipinski’s rule of five. The target compound (367 g/mol) and pyridinyl derivatives (325 g/mol) are more drug-like compared to bulkier analogues like ’s compound (540 g/mol) .
Biological Activity
The compound 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is characterized by:
- A pyrrolidine ring
- A methoxyphenyl group
- A methylsulfonylaminoethyl side chain
The molecular formula is with a molecular weight of approximately 355.4 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Central structure providing stability and reactivity. |
| Methoxyphenyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Methylsulfonylaminoethyl Side Chain | May influence solubility and biological activity. |
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve modulation of signaling pathways associated with inflammation .
Anticancer Potential
Several studies have investigated the anticancer effects of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its capability to induce apoptosis (programmed cell death) in malignant cells. The compound's interaction with specific molecular targets involved in cancer progression is a key area of ongoing research .
The exact mechanism through which this compound exerts its biological effects involves:
- Binding to specific proteins and enzymes , leading to altered activity.
- Modulation of gene expression , particularly in pathways related to inflammation and cancer cell survival.
Synthesis and Screening
The synthesis of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions, optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) .
Table: Biological Activity of Derivatives
Clinical Implications
The potential therapeutic applications of this compound extend beyond inflammation and cancer treatment. Its unique structural features may allow it to interact with various biological macromolecules, making it a candidate for further drug development in areas such as:
- Neurological disorders
- Metabolic diseases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
